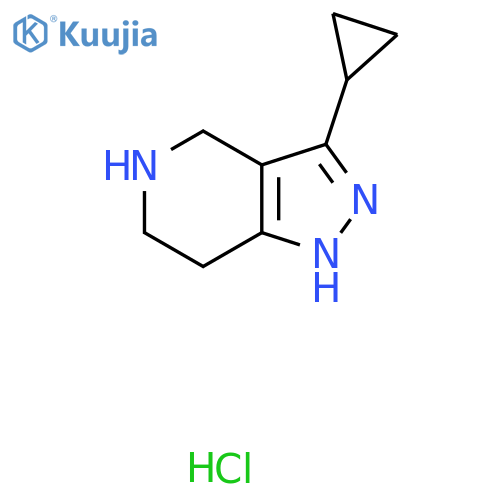

Cas no 1657033-41-4 (3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

1657033-41-4 structure

商品名:3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride

CAS番号:1657033-41-4

MF:C9H14ClN3

メガワット:199.680560588837

MDL:MFCD23097888

CID:4610673

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

- 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride

- 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride

-

- MDL: MFCD23097888

- インチ: 1S/C9H13N3.ClH/c1-2-6(1)9-7-5-10-4-3-8(7)11-12-9;/h6,10H,1-5H2,(H,11,12);1H

- InChIKey: UPPQKQOYKUKEII-UHFFFAOYSA-N

- ほほえんだ: Cl.N1=C(C2CNCCC=2N1)C1CC1

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 179

- トポロジー分子極性表面積: 40.7

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB473108-250mg |

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride; . |

1657033-41-4 | 250mg |

€168.30 | 2025-02-17 | ||

| TRC | B428918-50mg |

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride |

1657033-41-4 | 50mg |

$ 50.00 | 2022-06-07 | ||

| abcr | AB473108-250 mg |

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride |

1657033-41-4 | 250mg |

€159.10 | 2023-04-21 | ||

| abcr | AB473108-1 g |

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride |

1657033-41-4 | 1g |

€217.60 | 2023-04-21 | ||

| eNovation Chemicals LLC | Y1237600-1g |

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride |

1657033-41-4 | 95% | 1g |

$185 | 2024-06-06 | |

| A2B Chem LLC | AI90666-5g |

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride |

1657033-41-4 | 95% | 5g |

$441.00 | 2024-04-20 | |

| abcr | AB473108-1g |

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride; . |

1657033-41-4 | 1g |

€230.10 | 2025-02-17 | ||

| abcr | AB473108-5g |

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride; . |

1657033-41-4 | 5g |

€749.60 | 2025-02-17 | ||

| 1PlusChem | 1P00J3UY-5g |

3-Cyclopropyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine hydrochloride |

1657033-41-4 | 95% | 5g |

$441.00 | 2025-03-01 | |

| Ambeed | A532392-5g |

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride |

1657033-41-4 | 97% | 5g |

$393.0 | 2024-08-03 |

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

1657033-41-4 (3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride) 関連製品

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1657033-41-4)3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride

清らかである:99%

はかる:5g

価格 ($):354.0